molecular formula C22H20N4O2S2 B3300403 2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-50-2

2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B3300403
CAS RN: 901258-50-2
M. Wt: 436.6 g/mol
InChI Key: ZGOPWHWTXAWJFJ-UHFFFAOYSA-N
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Description

2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is not fully understood. However, studies have shown that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune response by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide may have several biochemical and physiological effects. It may induce apoptosis, inhibit cell proliferation, and reduce inflammation. It may also modulate the expression of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases such as autoimmune diseases and neurological disorders. Additionally, its potential as a lead compound for the development of new drugs can be explored.

Scientific Research Applications

2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results in the treatment of cancer and inflammatory diseases. In addition, it has been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-2-28-17-10-8-16(9-11-17)20-25-19(15-6-4-3-5-7-15)21(26-20)30-14-18(27)24-22-23-12-13-29-22/h3-13H,2,14H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPWHWTXAWJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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2-((2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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